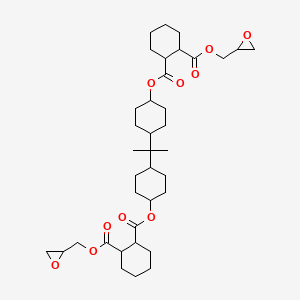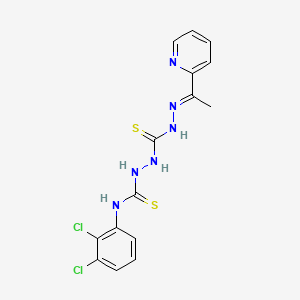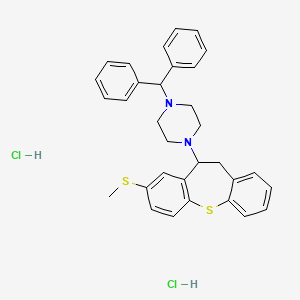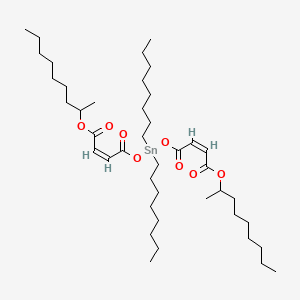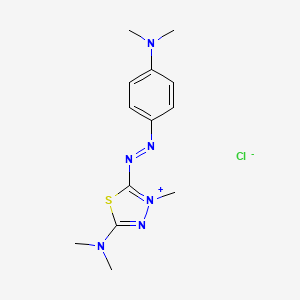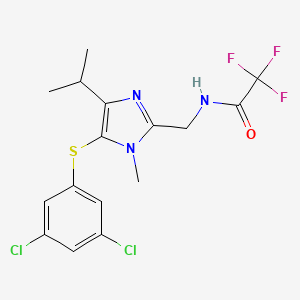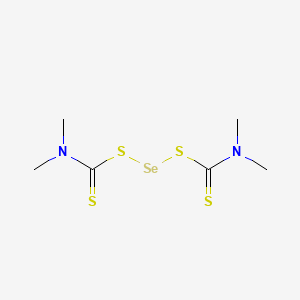
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 8, and a phenyl group at position 2 on the quinoline ring, along with a carbonyl chloride functional group at position 3.
Métodos De Preparación
The synthesis of 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of quinoline derivatives with different functional groups.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides. Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- involves its interaction with specific molecular targets. The carbonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atoms and phenyl group contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 3-Quinolinecarbonyl chloride, 4,8-dichloro-2-phenyl- include:
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile: Differing by the presence of a nitro group instead of a phenyl group.
4,8-Dichloroquinoline-3-carbonitrile: Lacking the phenyl group but retaining the dichloroquinoline core.
2-Chloro-6-quinolinecarbonyl chloride: Differing in the position of the chlorine and carbonyl chloride groups
Propiedades
Número CAS |
93663-85-5 |
|---|---|
Fórmula molecular |
C16H8Cl3NO |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
4,8-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-11-8-4-7-10-13(18)12(16(19)21)14(20-15(10)11)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
WEJVKMYZELTUGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


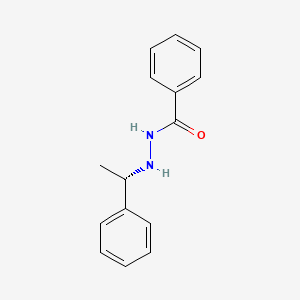
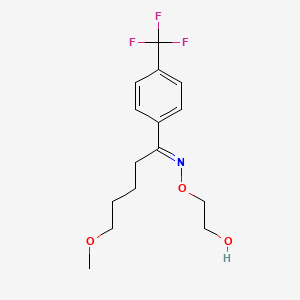
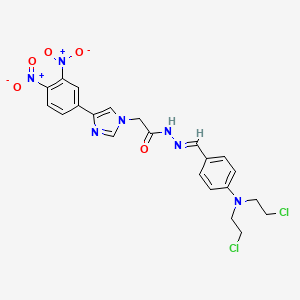
![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)

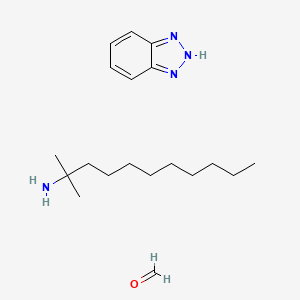
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
